molecular formula C7H5BrO3 B109100 2-Bromo-5-hydroxybenzoic acid CAS No. 58380-11-3

2-Bromo-5-hydroxybenzoic acid

Cat. No. B109100
CAS RN: 58380-11-3
M. Wt: 217.02 g/mol
InChI Key: HTCSAMJZDHWTKD-UHFFFAOYSA-N
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Description

2-Bromo-5-hydroxybenzoic acid is a chemical compound with the molecular formula C7H5BrO3 . It has an average mass of 217.017 Da and a monoisotopic mass of 215.942200 Da . It is used as a reagent in the synthesis and biological activities of some new dibenzopyranones and dibenzopyrans as estrogen receptor agonists and antagonists .


Synthesis Analysis

The synthesis of 2-Bromo-5-hydroxybenzoic acid involves refluxing it with aluminum chloride in chlorobenzene for 2.5 hours . After cooling, the reaction solution is transferred to ice water and extracted three times with diethyl ether .


Molecular Structure Analysis

The molecular structure of 2-Bromo-5-hydroxybenzoic acid consists of 7 carbon atoms, 5 hydrogen atoms, 1 bromine atom, and 3 oxygen atoms . The InChI key for this compound is HTCSAMJZDHWTKD-UHFFFAOYSA-N .


Chemical Reactions Analysis

2-Bromo-5-Hydroxyphenylboronic Acid serves as a reagent in the synthesis and biological activities of some new dibenzopyranones and dibenzopyrans . These compounds act as estrogen receptor agonists and antagonists, indicating potential anti-osteoporotic, anti-uterotropic, and anti-implantation activities .


Physical And Chemical Properties Analysis

2-Bromo-5-hydroxybenzoic acid has a molecular weight of 217.02 . It is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the retrieved resources.

Scientific Research Applications

Degradation by Pseudomonas Aeruginosa

2-Bromo-5-hydroxybenzoic acid is studied in the context of degradation by bacteria. For instance, a strain of Pseudomonas aeruginosa, designated 2-BBZA, was found to degrade various 2-halobenzoates, including 2-bromo-5-hydroxybenzoic acid. This study indicates the potential of these bacteria in bioremediation and the degradation of environmental contaminants (Higson & Focht, 1990).

Herbicide Resistance in Transgenic Plants

Research has also explored the conversion of bromoxynil (a herbicide) into 2-bromo-5-hydroxybenzoic acid for herbicide resistance. A bacterial detoxification gene was used in transgenic tobacco plants, demonstrating a successful approach to achieving herbicide resistance by introducing a novel catabolic detoxification gene (Stalker, McBride & Malyj, 1988).

Metabolic Pathways in Drug Studies

While specific to different but structurally related compounds, studies on the metabolic pathways of certain psychoactive drugs indicate the formation of similar compounds to 2-bromo-5-hydroxybenzoic acid. These insights can be valuable in understanding the metabolic pathways and potential toxic effects of related compounds (Carmo et al., 2005).

Synthetic Approaches

Research into synthetic methods for derivatives of hydroxybenzoic acid, including those similar to 2-bromo-5-hydroxybenzoic acid, provides insights into the chemical synthesis and potential applications of these compounds in various fields, such as pharmaceuticals and materials science (Cavill, 1945).

Safety And Hazards

Safety data indicates that 2-Bromo-5-hydroxybenzoic acid may be harmful by inhalation, in contact with skin, and if swallowed . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised .

properties

IUPAC Name

2-bromo-5-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrO3/c8-6-2-1-4(9)3-5(6)7(10)11/h1-3,9H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTCSAMJZDHWTKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70482339
Record name 2-Bromo-5-hydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70482339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-5-hydroxybenzoic acid

CAS RN

58380-11-3
Record name 2-Bromo-5-hydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70482339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 2-bromo-5-methoxybenzoic acid (10 g, 0.043 mol) in methylene chloride is cooled to -60° C., treated with boron tribromide (3.59 g, 0.143 mol), stirred at -60° C. for 1 hour, stirred at room temperature for 1 hour, cooled to -70° C., treated with additional boron tribromide (3.59 g, 0.143 mol), stirred at -70° C. for 1 hour, stirred at room temperature for 1 hour and poured into water. The aqueous mixture is extracted with ethyl acetate. The organic extracts are combined, washed with brine, dried over anhydrous sodium sulfate and concentrated in vacuo to give the title product as a white solid which is identified by 1H and 13CNMR spectral analyses.
Quantity
10 g
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reactant
Reaction Step One
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solvent
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3.59 g
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reactant
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Quantity
3.59 g
Type
reactant
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reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
26
Citations
ET McBee, E Rapkin - Journal of the American Chemical Society, 1951 - ACS Publications
Discussion A study has been made of the bromination of 3-(trifluoromethyl)-phenol, both in carbon tetra-chloride and bromine water. Since 3-(trifluoromethyl)-phenol is relatively …
Number of citations: 5 pubs.acs.org
D Bialonska, SG Kasimsetty, SI Khan… - Journal of agricultural …, 2009 - ACS Publications
… The ether was evaporated to yield 2-bromo-5-hydroxybenzoic acid (2 g). The 2-bromo-5-hydroxybenzoic acid (1.53 g), resorcinol (1.6 g), and NaOH (0.58 g) in water (8 mL) were …
Number of citations: 299 pubs.acs.org
WJ Horton, DE ROBERTSON - The Journal of Organic Chemistry, 1960 - ACS Publications
… of nonadditivity of the 2- and 5-substituent -Amp’s (such as 2-bromo-5-hydroxybenzoic acid) give rise to large negative deviations in the secondary band which suggest the similar …
Number of citations: 20 pubs.acs.org
A Bruggink, A McKillop - Tetrahedron, 1975 - Elsevier
… 2 - Bromo - 5 - hydroxybenzoic acid, for example, reacts approx. 15 times slower than 2 - bromo - 4 nitrobenzoic acid. The expected electronic effects can, however, be complicated by …
Number of citations: 143 www.sciencedirect.com
H Ito, A Iguchi, T Hatano - Journal of agricultural and food …, 2008 - ACS Publications
… was evaporated to yield 2-bromo-5-hydroxybenzoic acid (4.2 g), which was identified by comparison of the reported physicochemical data (22). 2-Bromo-5-hydroxybenzoic acid (3.9 g) …
Number of citations: 98 pubs.acs.org
M Tognolini, C Giorgio… - Journal of agricultural …, 2012 - ACS Publications
… coupling of 1,3-dihydroxybenzene and 2-bromo-5-hydroxybenzoic acid (urolithin A) or 2-… (21) 2-Bromo-5-hydroxybenzoic acid was obtained from commercially available 2-bromo-5-…
Number of citations: 30 pubs.acs.org
I Lin, JY Wu, CY Fang, SC Wang, YW Liu… - … and Alternative Medicine, 2023 - hindawi.com
… Scheme 1, a mixture of 2-bromo-5-hydroxybenzoic acid or 2-bromobenzoic acid, resorcinol, and sodium hydroxide in water was heated under reflux for 30 min. After the addition of …
Number of citations: 7 www.hindawi.com
HO Gülcan, M İlktaç, B Noshadi… - Journal of the Turkish …, 2021 - dergipark.org.tr
… synthesized through reacting 15 mmol of resorcinol either with 5 mmol of 2-bromobenzoic acid (to obtain Urolithin B), or 5 mmol of 2-bromo-5hydroxybenzoic acid (to obtain Urolithin A), …
Number of citations: 2 dergipark.org.tr
DM Lade, R Nicoletti, J Mersch, YM Agazie - European Journal of …, 2023 - Elsevier
… Under nitrogen atmosphere, 2-Bromo-5-hydroxybenzoic acid methyl ester (1b, 430ámg, 1.86ámmol), 4-(methoxycarbonyl) phenylboronic acid (2g) 704ámg, 3.90ámmol), Pd(PPh 3 ) 4 (…
Number of citations: 4 www.sciencedirect.com
B Noshadi, T Ercetin, C Luise, MY Yuksel… - Chemistry & …, 2020 - Wiley Online Library
… 3,8-Dihydroxy-6H-benzo[c]chromen-6-one (=3,8-Dihydroxy-6H-dibenzo[b,d]pyran-6-one; Urolithin A; 5): A mixture of 2-bromo-5-hydroxybenzoic acid (0.5 g, 2.3 mmol), and resorcinol (…
Number of citations: 24 onlinelibrary.wiley.com

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